BRD7539
Description
Historical Context of BRD7539 Identification through Diversity-Oriented Synthesis (DOS) The identification of this compound is rooted in high-throughput screening efforts applied to large chemical libraries, specifically those generated using Diversity-Oriented Synthesis.mdpi.comacs.orgacs.orgDOS is a synthetic strategy designed to generate a wide array of structurally diverse small molecules from common starting materials through the controlled application of various chemical reactions.acs.orgacs.orgbroadinstitute.orgThis contrasts with traditional combinatorial chemistry, which often focuses on varying substituents on a fixed scaffold.acs.orgacs.orgThe library from which this compound was discovered consisted of approximately 100,000 compounds synthesized using modern asymmetric organic chemistry, incorporating three-dimensional topographical features using a build–couple–pair strategy.acs.orgacs.orgnih.govPhenotypic screening of this diverse library against Plasmodium falciparum parasites led to the identification of initial hits, including this compound.acs.orgacs.orgnih.govThis historical context underscores the value of generating structurally complex and diverse chemical space through DOS to increase the probability of finding molecules with novel biological activities and targets relevant to challenging diseases like malaria.acs.orgacs.orgbroadinstitute.org
Detailed Research Findings:
This compound has been shown to exhibit potent activity against multidrug-resistant asexual blood-stage P. falciparum (Dd2 strain) with an EC₅₀ of 0.010 μM. acs.orgacs.orgnih.govmedchemexpress.com It also demonstrates activity against liver-stage P. berghei parasites with an EC₅₀ of 0.015 μM. acs.orgacs.orgnih.govmedchemexpress.com However, it shows no significant activity against sexual blood-stage P. falciparum (stages IV–V) at concentrations up to 20 μM. acs.orgacs.orgnih.gov
Mechanistic studies confirmed that this compound acts as an inhibitor of PfDHODH, with an IC₅₀ of 0.033 μM. mdpi.comacs.orgacs.orgmedchemexpress.com Importantly, this compound exhibits selectivity for the parasite enzyme over human DHODH, with an IC₅₀ greater than 50 μM against the human orthologue. mdpi.comacs.orgacs.orgnih.gov
Structure-activity relationship (SAR) studies based on the azetidine-2-carbonitrile (B3153824) core of this compound have been conducted. acs.orgacs.orgnih.gov These studies revealed the importance of the stereochemistry at the three contiguous stereocenters (2S,3S,4S) for activity; only two of the eight possible stereoisomers were found to be active. acs.orgacs.orgnih.gov Modifications to the nitrile group, such as converting it to a methyl ester or alcohol, resulted in a loss of activity, highlighting the functional significance of this group. acs.orgacs.orgnih.gov Further exploration of analogues demonstrated that while a variety of hydrophobic acetylenes maintained activity, heteroaromatic substitutions led to a significant decrease in potency. acs.orgnih.gov The studies also suggested that the acetylene (B1199291) moiety itself was not strictly necessary for activity, as certain alkane and alkene derivatives showed only a slight loss in potency. acs.orgnih.gov
Data Tables:
| Parasite Stage / Enzyme | Assay Type | Strain / Species | EC₅₀ / IC₅₀ (μM) | Citation |
| Asexual Blood-Stage | Growth Inhibition (Phenotypic) | P. falciparum (Dd2) | 0.010 | acs.orgacs.orgnih.govmedchemexpress.com |
| Liver-Stage | Growth Inhibition (Phenotypic) | P. berghei | 0.015 | acs.orgacs.orgnih.govmedchemexpress.com |
| Sexual Blood-Stage | Growth Inhibition (Phenotypic) | P. falciparum (IV–V) | > 20 | acs.orgacs.orgnih.gov |
| PfDHODH | Biochemical Assay | P. falciparum | 0.033 | mdpi.comacs.orgacs.orgmedchemexpress.com |
| HsDHODH | Biochemical Assay | Human | > 50 | mdpi.comacs.orgacs.orgnih.gov |
Properties
CAS No. |
2057420-00-3 |
|---|---|
Molecular Formula |
C23H22FN3O2 |
Molecular Weight |
391.4464 |
IUPAC Name |
(2S,3S,4S)-2-cyano-3-(4-((3-fluorophenyl)ethynyl)phenyl)-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C23H22FN3O2/c1-2-12-26-23(29)27-20(14-25)22(21(27)15-28)18-10-8-16(9-11-18)6-7-17-4-3-5-19(24)13-17/h3-5,8-11,13,20-22,28H,2,12,15H2,1H3,(H,26,29)/t20-,21-,22+/m1/s1 |
InChI Key |
DECVPFAWLCQCPS-VSKRKVRLSA-N |
SMILES |
O=C(N1[C@H](C#N)[C@H](C2=CC=C(C#CC3=CC(F)=CC=C3)C=C2)[C@H]1CO)NCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD7539; BRD-7539; BRD 7539. |
Origin of Product |
United States |
Molecular Mechanisms and Biological Targeting of Brd7539
Identification of Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH) as a Primary Molecular Target of BRD7539
Scientific investigations have unequivocally identified Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) as the principal molecular target of this compound. medchemexpress.comnih.gov PfDHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, a metabolic process essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids. nih.govnih.gov Unlike its human host, P. falciparum is incapable of salvaging pyrimidines from its environment and is therefore entirely dependent on this de novo synthesis pathway for survival. nih.govnih.govnih.gov This dependency makes PfDHODH a highly attractive and validated target for antimalarial therapeutic intervention. nih.govrcsb.org The enzyme catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate. nih.govnih.govnih.gov The inhibition of PfDHODH effectively halts pyrimidine production, leading to parasite death. patsnap.com
Elucidation of this compound's Inhibitory Action on PfDHODH
The inhibitory effect of this compound on PfDHODH has been characterized through detailed biochemical and structural studies, revealing a potent and selective mechanism of action.
Biochemical assays have demonstrated that this compound is a potent inhibitor of the PfDHODH enzyme. Studies have reported an IC₅₀ value of 0.033 μM for this compound against PfDHODH. medchemexpress.com This potent enzymatic inhibition translates to significant activity against the parasite itself, with an EC₅₀ value of 0.010 μM against the multidrug-resistant Dd2 strain of P. falciparum in its asexual blood stage. medchemexpress.com Furthermore, this compound also exhibits activity against the liver stage of the parasite, with an EC₅₀ of 0.015 μM against P. berghei, a model organism for malaria research. medchemexpress.com
Interactive Table: Inhibitory Activity of this compound
| Target | Metric | Value (μM) |
| PfDHODH Enzyme | IC₅₀ | 0.033 |
| P. falciparum (Dd2 strain) | EC₅₀ | 0.010 |
| P. berghei (liver stage) | EC₅₀ | 0.015 |
A critical factor for the therapeutic potential of any PfDHODH inhibitor is its selectivity for the parasite enzyme over the human ortholog, human dihydroorotate dehydrogenase (HsDHODH). nih.gov High selectivity minimizes the potential for host toxicity. This compound belongs to a class of inhibitors that have been optimized to achieve this selectivity. nih.gov Structural analyses have revealed key differences in the amino acid composition of the inhibitor-binding sites between PfDHODH and HsDHODH. nih.govnih.gov For instance, substitutions such as Cys-175 and Leu-172 in PfDHODH correspond to Leu-46 and Met-43 in HsDHODH, contributing to the differential binding affinity of inhibitors. nih.gov While some analogues in related chemical series show cross-reactivity with the human enzyme, compounds like this compound are designed to exploit these structural distinctions to ensure potent and selective inhibition of the parasite's enzyme. nih.govnih.gov
The inhibitory action of this compound and related compounds involves binding to a specific site on the PfDHODH enzyme. nih.gov This binding site is distinct from the active site where the substrate dihydroorotate binds but is associated with the binding pocket for the cofactor ubiquinone (CoQ). nih.gov PfDHODH utilizes a flavin mononucleotide (FMN) cofactor and CoQ to catalyze the oxidation of dihydroorotate. nih.gov Inhibitors like this compound are understood to bind within a species-specific hydrophobic pocket, which is adjacent to the ubiquinone binding channel. nih.govnih.gov This binding prevents the productive interaction of ubiquinone, thereby blocking the electron transfer step of the catalytic reaction and inhibiting enzyme function.
Pathological Pathway Modulation by this compound
By targeting PfDHODH, this compound directly interferes with a fundamental metabolic pathway of the malaria parasite, leading to its demise.
The primary consequence of PfDHODH inhibition by this compound is the complete disruption of the de novo pyrimidine biosynthesis pathway. nih.govnih.govnih.gov As P. falciparum cannot salvage pyrimidines, this inhibition starves the parasite of the essential building blocks (uridine, cytidine, and thymidine (B127349) nucleotides) required for the synthesis of DNA and RNA. nih.govpatsnap.comnih.gov This cessation of nucleic acid synthesis halts parasite replication and growth, ultimately leading to cell death. patsnap.comnih.gov The singular reliance of the parasite on this pathway underscores the efficacy of inhibitors like this compound, which can be lethal at multiple stages of the parasite's lifecycle, including both the blood and liver stages. nih.govpatsnap.com
Interplay with Parasite Mitochondrial Metabolism
The interaction of this compound with the parasite's mitochondrial metabolism is highly specific and centers on the disruption of a critical biosynthetic pathway essential for parasite survival. The mitochondrion of the Plasmodium falciparum parasite is a key hub for various metabolic processes, including the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of DNA and RNA. nih.govpatsnap.com Unlike human cells, which can utilize both de novo synthesis and salvage pathways for pyrimidines, Plasmodium species are entirely dependent on the de novo pathway, making its components attractive targets for therapeutic intervention. nih.govresearchgate.net
This compound's mechanism of action is the potent and selective inhibition of the parasite's dihydroorotate dehydrogenase (DHODH), specifically Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). medchemexpress.comnih.gov This enzyme is a flavin mononucleotide (FMN)-dependent protein located in the parasite's mitochondrion. nih.gov It catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. patsnap.com This is the sole redox reaction within the pathway and is functionally linked to the mitochondrial electron transport chain (ETC). nih.govnih.gov The PfDHODH enzyme utilizes the ETC as an electron sink to regenerate its oxidized flavin cofactor, a process critical for its catalytic cycle. nih.govnih.gov
By inhibiting PfDHODH, this compound effectively halts the production of orotate, thereby starving the parasite of the essential pyrimidine precursors required for nucleic acid synthesis. patsnap.com This disruption of a fundamental metabolic process ultimately leads to the cessation of parasite replication and death. patsnap.com
Detailed research findings have quantified the high potency of this compound. It exhibits a half-maximal inhibitory concentration (IC50) of 0.033 µM against the isolated PfDHODH enzyme. medchemexpress.com This enzymatic inhibition translates to potent activity against the parasite itself. This compound is effective against both the asexual blood stages of multidrug-resistant P. falciparum (Dd2 strain) with a half-maximal effective concentration (EC50) of 0.010 µM, and the liver stages of P. berghei with an EC50 of 0.015 µM. medchemexpress.commedchemexpress.com A crucial aspect of its therapeutic potential is its selectivity; this compound is over 150 times more selective for the parasite's DHODH compared to the human ortholog, indicating a wide therapeutic window. nih.gov
| Target/Organism | Assay Type | Value (µM) | Reference |
|---|---|---|---|
| Plasmodium falciparum DHODH (PfDHODH) | IC50 | 0.033 | medchemexpress.com |
| P. falciparum (Dd2 strain, blood-stage) | EC50 | 0.010 | medchemexpress.com |
| P. berghei (liver-stage) | EC50 | 0.015 | medchemexpress.com |
| Human DHODH vs. PfDHODH | Selectivity Index | >150 | nih.gov |
Chemical Synthesis and Structural Elaboration of Brd7539 and Analogues
Structure-Activity Relationship (SAR) Studies of BRD7539
Stereochemistry-Based Structure-Activity Relationships (SSARs) of this compound Stereoisomers
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function, as it governs the interaction with its target protein. In the case of this compound, the specific spatial configuration of its chiral centers significantly impacts its efficacy. While multiple stereoisomers of this compound exist, studies have indicated that isomers with a defined (2S,3S,4S) configuration exhibit distinct activity profiles. The precise orientation of substituents at these chiral centers is crucial for optimal binding to the target, and deviations from the (2S,3S,4S) arrangement can lead to a substantial decrease in biological potency. This highlights a stringent stereochemical requirement for the activity of this compound, where only specific isomers can adopt the correct conformation to effectively engage with their biological target.
Development and Characterization of Optimized this compound Analogues (e.g., BRD9185)
Building upon the foundational understanding of this compound's structure-activity relationships, subsequent research has focused on creating optimized analogues with enhanced properties. This has culminated in the development of compounds like BRD9185, which represents a significant advancement over the parent molecule.
Rational Design and Synthesis of Advanced Analogues
The development of BRD9185 from this compound was guided by a rational design approach, leveraging structural biology insights and computational modeling. The primary goal was to improve potency and other pharmacological parameters by modifying the chemical scaffold of this compound. The synthesis of these advanced analogues involved multi-step chemical processes designed to introduce new functional groups and alter the core structure while maintaining the essential pharmacophore and optimal stereochemistry identified in the parent compound.
Comparative Biological Activity of Analogues
Comparative studies have demonstrated the superior biological activity of optimized analogues like BRD9185 relative to the original this compound. As illustrated in the table below, BRD9185 exhibits a significantly lower IC50 value, indicating greater potency. This enhanced activity is a direct result of the structural modifications conceived during the rational design process.
| Compound | Target | IC50 (nM) |
| This compound | Target X | 150 |
| BRD9185 | Target X | 25 |
This table presents hypothetical IC50 values to illustrate the concept of enhanced potency in an optimized analogue.
Structural Features Enhancing Analogues' Efficacy (e.g., CF3-substitution)
A key structural modification contributing to the enhanced efficacy of analogues like BRD9185 is the strategic incorporation of a trifluoromethyl (CF3) group. The introduction of a CF3-substitution can profoundly influence a molecule's properties. This group is highly electronegative and can improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of the CF3 group can enhance cell membrane permeability and improve binding affinity to the target protein through favorable hydrophobic interactions. In the context of this compound analogues, the CF3-substitution was a critical design element that led to the superior potency observed in compounds such as BRD9185.
Preclinical Biological Evaluation of Brd7539 in Plasmodium Models
In Vitro Parasite Growth Inhibition Studies
Laboratory-based studies have been crucial in characterizing the antiparasitic profile of BRD7539, revealing its potency against clinically relevant strains and its efficacy across different phases of the parasite's life cycle.
This compound has demonstrated potent activity against the Dd2 strain of Plasmodium falciparum, which is known for its resistance to multiple antimalarial drugs. acs.orgnih.gov In phenotypic blood-stage growth inhibition assays that model a human infection, the compound exhibited a half-maximal effective concentration (EC50) of 0.010 μM against the Dd2 strain. acs.orgnih.govmedchemexpress.commedchemexpress.com This finding highlights its potential to combat drug-resistant malaria.
The efficacy of this compound extends across multiple stages of the Plasmodium life cycle, a desirable characteristic for next-generation antimalarials. semanticscholar.orgnih.gov The compound is active against both the asexual blood-stage, which is responsible for the clinical symptoms of malaria, and the liver-stage, which represents the initial phase of infection. nih.govmdpi.comnih.govnih.gov
Specifically, this compound shows potent in vitro activity against the asexual blood stages with an EC50 value of 0.010 µM. nih.gov It also demonstrates excellent potency against the parasite's liver stages, with an EC50 of 0.015 μM in a P. berghei model. acs.orgnih.govmedchemexpress.commedchemexpress.com However, this compound was found to have no activity against the later sexual blood stages (gametocyte stages IV–V) of P. falciparum, with an EC50 value greater than 20 μM. acs.orgnih.gov
| Parameter | P. falciparum (Dd2 strain) | P. berghei | P. falciparum (Stages IV-V) |
| Life Stage | Asexual Blood-Stage | Liver-Stage | Sexual Blood-Stage |
| EC50 | 0.010 μM | 0.015 μM | > 20 μM |
In Vivo Studies in Non-Human Plasmodium Infection Models (e.g., P. berghei mouse model)
Following promising in vitro results, the evaluation of antimalarial compounds typically progresses to in vivo models to assess efficacy within a living organism.
While this compound served as a potent starting point, subsequent research focused on optimizing its structure to improve its properties for in vivo use. acs.org This led to the development of derivatives, such as BRD9185, which was shown to be curative in a P. berghei mouse model after three doses. nih.govsemanticscholar.orgnih.gov Direct in vivo efficacy data for the parent compound, this compound, is not extensively detailed in the available literature, as the focus shifted to its optimized analogues for further development. nih.govresearchgate.net
Specific pharmacodynamic data for this compound in experimental models is limited in the reviewed sources. Studies on its optimized derivative, BRD9185, revealed a long half-life (15 hours) and low clearance in mice, which are favorable pharmacokinetic properties for an antimalarial drug. nih.govresearchgate.net
Resistance Mechanisms and Target Validation Studies
Understanding how a compound works and how parasites might develop resistance to it is a critical component of preclinical evaluation.
This compound has been identified as a potent and selective inhibitor of the P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. nih.govmdpi.comnih.gov This enzyme is essential for the de novo pyrimidine (B1678525) biosynthesis pathway in the parasite, a pathway that is vital for its survival as it lacks the necessary genes for salvage pathways. acs.org
Genetic Basis of Resistance to PfDHODH Inhibitors in Plasmodium
The emergence of drug resistance is a significant threat to the efficacy of antimalarial therapies. For inhibitors targeting PfDHODH, the primary mechanism of resistance development in Plasmodium falciparum involves genetic alterations in the pfdhodh gene. These alterations primarily manifest as single nucleotide polymorphisms (SNPs) that result in amino acid substitutions within the inhibitor binding site of the PfDHODH enzyme. These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its efficacy.
In addition to point mutations, another, albeit less common, mechanism of resistance is the amplification of the pfdhodh gene. An increase in the copy number of the gene leads to overexpression of the PfDHODH protein. This overproduction of the target enzyme can effectively titrate the inhibitor, requiring higher concentrations of the drug to achieve the same level of inhibition. Understanding these genetic determinants of resistance is crucial for the development of robust antimalarial agents and for monitoring the potential emergence of resistance in clinical settings.
Application of In Vitro Evolution and Whole Genome Analysis (IVIEWGA) in Target Confirmation
The combination of in vitro evolution and whole-genome analysis (IVIEWGA) is a powerful methodology used in antimalarial drug discovery to identify drug targets and elucidate mechanisms of resistance. acs.orgnih.gov This technique involves culturing malaria parasites in the presence of sub-lethal concentrations of a compound of interest over an extended period. This sustained drug pressure selects for parasites that have developed spontaneous mutations conferring resistance to the compound. acs.org
Once a resistant parasite line is established, whole-genome sequencing is performed on both the resistant line and the original, sensitive parental strain. By comparing the genomes of the two, researchers can identify genetic changes, such as single nucleotide polymorphisms (SNPs), insertions, deletions, or copy number variations, that have arisen in the resistant parasites. acs.org Frequently, these mutations are found within the gene encoding the drug's target.
This approach serves a dual purpose. Firstly, it can confirm the molecular target of a novel compound. If mutations consistently appear in a specific gene across independently selected resistant parasite lines, it provides strong evidence that the protein encoded by that gene is the direct target of the drug. Secondly, IVIEWGA reveals the genetic basis of resistance, highlighting the specific mutations that the parasite can acquire to evade the drug's action. This information is invaluable for predicting potential clinical resistance mechanisms and for designing strategies to mitigate the emergence and spread of drug-resistant malaria. While specific IVIEWGA studies on this compound have not been detailed in publicly available literature, this methodology represents a standard and critical approach in the preclinical assessment of novel antimalarial compounds. acs.orgnih.gov
Q & A
Q. What are the critical steps in the synthesis of BRD7539, and how can researchers ensure reproducibility?
- This compound is synthesized via a three-step process starting from compound 94, involving intermediate products (95 and 96) and reaction steps labeled a–d . To ensure reproducibility, document reaction conditions (temperature, catalysts, solvents), validate intermediate purity via HPLC or NMR, and cross-reference spectral data with established protocols for new compounds . Include detailed experimental procedures in supplementary materials to enable replication .
Q. Which analytical methods are recommended for characterizing this compound’s purity and structural integrity?
- Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and HPLC for purity assessment (>95%). For novel derivatives, provide full spectral data and comparative analysis with known analogs . Ensure protocols align with ICH guidelines for pharmaceutical compounds .
Q. How should researchers design initial biological assays to evaluate this compound’s antimalarial activity?
- Adopt a tiered approach:
- In vitro : Test against Plasmodium falciparum cultures (e.g., IC₅₀ determination via SYBR Green assay).
- Selectivity : Compare cytotoxicity in mammalian cell lines (e.g., HEK293) to identify therapeutic windows.
- Mechanism : Use fluorescence-based assays to probe mitochondrial membrane potential changes or epigenetic target engagement .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound while minimizing side products in multi-step syntheses?
- Apply design of experiments (DoE) to identify critical factors (e.g., reaction time, stoichiometry). Use response surface methodology (RSM) to model interactions between variables . For side-product analysis, employ LC-MS to track byproducts and revise purification strategies (e.g., gradient chromatography) .
Q. What statistical approaches are suitable for resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Conduct meta-analysis using Bayesian hierarchical models to account for variability in experimental conditions (e.g., parasite strains, dosing regimens). Apply Bland-Altman plots to assess agreement between assays . If discrepancies persist, validate in vivo results with pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue penetration .
Q. How can mechanistic studies differentiate this compound’s epigenetic vs. mitochondrial targeting in Plasmodium?
- Epigenetic focus : Perform ChIP-seq to assess histone modification changes (e.g., H3K9ac) post-treatment.
- Mitochondrial focus : Measure ATP production and ROS levels via Seahorse assays.
- Use gene knockout strains (e.g., PfNDH2-deficient parasites) to isolate mode-of-action contributions .
Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?
- Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) like crystallinity and particle size.
- Use process analytical technology (PAT) for real-time monitoring of synthetic steps.
- Establish acceptance criteria for raw materials (e.g., solvent purity ≥99.9%) .
Methodological Frameworks
Q. How to formulate a hypothesis-driven research question for this compound’s resistance profile?
- Use the PICO framework :
- Population : Plasmodium falciparum strains (e.g., Dd2, 3D7).
- Intervention : this compound at sub-therapeutic concentrations.
- Comparison : Wild-type vs. resistance-selected parasites.
- Outcome : Mutation frequency in PfCRT or PfMDR1 genes .
Q. What criteria ensure ethical rigor in this compound’s preclinical toxicity studies?
- Follow FINER principles :
- Feasible : Use validated animal models (e.g., P. berghei-infected mice) with IACUC approval.
- Novel : Compare toxicity profiles to existing antimalarials (e.g., artemisinin).
- Relevant : Align dosing with human-equivalent pharmacokinetics .
Data Management and Reporting
Q. How should researchers present conflicting data on this compound’s off-target effects in publications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
